4-(トリフルオロメチルチオ)フェニルイソシアネート

説明

4-(Trifluoromethylthio)phenyl isocyanate is a chemical compound that is part of the broader class of isocyanates, which are known for their reactivity and utility in various chemical syntheses. Isocyanates typically react with alcohols to form urethanes and with amines to form ureas, making them valuable in the production of polymers, foams, and other materials. The trifluoromethylthio group attached to the phenyl ring is likely to impart unique electronic and steric properties to the molecule, influencing its reactivity and the nature of the products formed in its reactions.

Synthesis Analysis

The synthesis of related compounds often involves the use of transition metal catalysts to facilitate the formation of complex structures. For instance, complexes of (η(6)-benzene)ruthenium(II) with 1,4-bis(phenylthio/seleno-methyl)-1,2,3-triazoles have been synthesized using a 'Click' reaction, followed by coordination with ruthenium chloride and ammonium hexafluorophosphate . Although this does not directly describe the synthesis of 4-(trifluoromethylthio)phenyl isocyanate, it provides insight into the types of reactions and catalysts that might be employed in the synthesis of related sulfur-containing aromatic compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(trifluoromethylthio)phenyl isocyanate can be determined using X-ray crystallography. For example, the structure of 4-(1-phenyl-1-methylcyclobutyl-3-yl)-2-aminothiazole was elucidated using this technique, revealing bond distances and angles that could be comparable to those in 4-(trifluoromethylthio)phenyl isocyanate . Understanding the molecular structure is crucial for predicting the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Isocyanates are known to participate in a variety of chemical reactions. The oligomerization of phenyl isocyanate, for example, has been catalyzed by a polynuclear yttrium trifluoroethoxide complex . This suggests that metal complexes can be effective catalysts for reactions involving isocyanates, potentially including 4-(trifluoromethylthio)phenyl isocyanate. Additionally, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and its conversion into 4H-1,4-benzothiazines and their sulfones demonstrates the versatility of trifluoromethylthio-substituted aromatic compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanates and related compounds can be characterized using various analytical techniques. For instance, a series of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups were characterized by NMR, elemental analysis, optical absorption and emission spectroscopies, differential scanning calorimetry, and thermogravimetric analysis . These methods could similarly be applied to 4-(trifluoromethylthio)phenyl isocyanate to determine its stability, reactivity, and suitability for applications in materials science.

科学的研究の応用

蛍光光誘起電子移動(PET)ケモセンサの合成

4-(トリフルオロメチルチオ)フェニルイソシアネートは、蛍光光誘起電子移動(PET)ケモセンサの合成に使用されています 。これらのケモセンサは、環境モニタリング、医療診断、産業プロセス制御など、さまざまな分野で使用されています。

アミドウレア系アニオンセンサーの合成

この化合物は、アニオン用のアミドウレア系センサーである2-エチル-6-[(4-トリフルオロメチルフェニルカルバモイル)ヒドラジノ]-ベンゾ[de]イソキノリン-1,3-ジオンの合成に使用されています 。アニオンセンサーは、環境科学、生物学、医学など、さまざまな分野で重要です。

1,8-ナフタレンイミド系アニオン用比色蛍光センサーの合成

4-(トリフルオロメチルチオ)フェニルイソシアネートは、アニオン用の1,8-ナフタレンイミド系比色蛍光センサーの合成にも使用されています 。これらのセンサーは、溶液中のアニオンの検出に使用され、環境モニタリングや医療診断において重要です。

6-[1-アミノ-3-(4-トリフルオロメチルフェニル)-チオ尿素]-2-エチルベンゾ[de]イソキノリン-1,3-ジオンの合成

4-(トリフルオロメチルチオ)フェニルイソシアネートは、6-[1-アミノ-3-(4-トリフルオロメチルフェニル)-チオ尿素]-2-エチルベンゾ[de]イソキノリン-1,3-ジオンの合成に使用される可能性があります 。その用途の詳細については、情報源に記載されていませんが、潜在的な研究分野となる可能性があります。

Safety and Hazards

“4-(Trifluoromethylthio)phenyl isocyanate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

特性

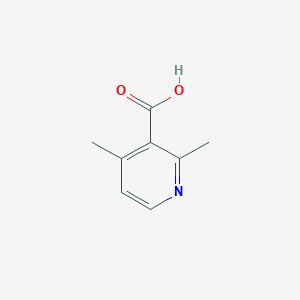

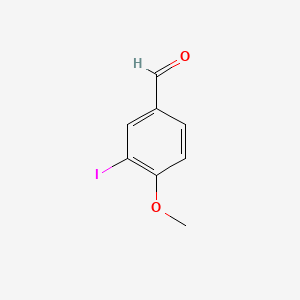

IUPAC Name |

1-isocyanato-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQSIHZNEJCZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369889 | |

| Record name | 4-(Trifluoromethylthio)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24032-84-6 | |

| Record name | 4-(Trifluoromethylthio)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethylthio)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)

![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)

![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)